2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide
Description
This compound belongs to the quinazolinone class, characterized by a fused bicyclic structure with a 4(3H)-one core. The hydrobromide salt enhances solubility and stability, making it suitable for pharmacological studies. Its structure includes a 4-methoxyphenyl group attached via a thioether linkage to a 2-oxoethyl moiety, which differentiates it from simpler quinazolinone derivatives. The methoxy group at the para position likely influences electronic properties and receptor interactions .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S.BrH/c1-28-18-13-11-16(12-14-18)21(26)15-29-23-24-20-10-6-5-9-19(20)22(27)25(23)17-7-3-2-4-8-17;/h2-14H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZLULFZVASJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the addition of the hydrobromide salt to form the hydrobromide derivative.
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Step 1: Synthesis of Quinazolinone Core
Reactants: Anthranilic acid, formamide
Conditions: Reflux in the presence of a catalyst
Product: Quinazolinone
Chemical Reactions Analysis
Reaction Scheme:
-
Step 1 :
-
Step 2 :
Spectroscopic Validation
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¹H NMR :
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¹³C NMR :
Potential Reactivity
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Thioether Oxidation : The SCH₂ group may oxidize to sulfoxide or sulfone under strong oxidizing agents (e.g., H₂O₂) .
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Nucleophilic Substitution : The hydrobromide salt’s bromine could participate in SN2 reactions with nucleophiles (e.g., amines).
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Acid/Base Hydrolysis : The quinazolinone ring is stable under mild acidic conditions but may degrade in concentrated H₂SO₄ or NaOH .
Table 2: Biological Activity of Related Quinazolinones
Challenges and Limitations
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Thioether Side Chain
Nitro vs. Methoxy Substituents
- Compound 4e (): 3-Allyl-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one Key Differences: Replaces the 4-methoxyphenyl group with a 4-nitrophenyl moiety. Melting point (145–147°C) is lower than nitro-containing pyrimidinone derivatives (e.g., 215–217°C in ), suggesting weaker intermolecular forces . Synthesis Yield: 55%, indicating moderate efficiency .
- Compound 2f (): 6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one Key Differences: Combines a nitro group with a methoxyphenylamino substituent. Impact: Dual functional groups may enhance π-π stacking or hydrogen bonding. HRMS data (m/z 413.0948) confirms structural integrity .
Alkoxy Chain Modifications
- Compound 763106-71-4 (–15): 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one Key Differences: Ethoxy replaces methoxy at the phenyl ring. Impact: Increased hydrophobicity (molecular weight 446.52 vs. ~422 for the target compound) may affect membrane permeability. No biological data available, but structural analogs suggest alkoxy chain length modulates activity .
Biological Activity
The compound 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide belongs to the quinazoline family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C25H22N2O4S·HBr
- Molecular Weight : 494.42 g/mol
This compound features a quinazolinone core with a methoxyphenyl group and a thioether linkage, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. The compound under review has shown significant activity against various cancer cell lines. For instance:
- Cell Line Studies :
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives has also been documented:
- In Vitro Studies :
- Compounds similar to the one studied have shown notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain analogues exhibited inhibition zones ranging from 10 mm to 15 mm against strains like Staphylococcus aureus and Escherichia coli .
- The compound's thioether linkage is believed to play a role in enhancing its antimicrobial properties .
Data Tables
Case Studies
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Case Study on Anticancer Activity :
- A study synthesized various quinazoline derivatives and evaluated their anticancer effects using the MDA-MB-231 cell line. The findings indicated that modifications to the phenyl groups significantly impacted cytotoxicity. The most potent derivatives were those with electron-donating groups that enhanced electron density on the aromatic ring .
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Case Study on Antimicrobial Efficacy :
- Another investigation focused on the antibacterial properties of quinazoline derivatives against multiple bacterial strains. The results demonstrated that compounds bearing specific substituents exhibited enhanced activity, suggesting that structural optimization could lead to more effective antimicrobial agents .
Q & A
Basic: What are the established synthetic methodologies for synthesizing this quinazolinone hydrobromide derivative?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: Condensation of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) with methyl thioacetate to form the thioether intermediate. This step often requires anhydrous conditions and a catalyst like piperidine to facilitate Knoevenagel-type condensation .
- Step 2: Cyclization with a phenyl-substituted amine (e.g., aniline derivatives) to form the quinazolinone core. Refluxing in acetic acid or using fusion techniques at 180°C (as seen in analogous reactions) ensures ring closure .
- Step 3: Salt formation via hydrobromic acid treatment to yield the hydrobromide form. Purification is typically achieved through recrystallization in ethanol/water mixtures .
Key Validation: Monitor reaction progress using TLC and confirm the final structure via -NMR and elemental analysis.
Advanced: How can reaction conditions be optimized to enhance regioselectivity during thioether linkage formation?
Methodological Answer:
Regioselectivity challenges arise from competing nucleophilic sites in the quinazolinone core. Strategies include:
- Solvent Control: Polar aprotic solvents (e.g., DMF) favor thiolate ion formation, directing nucleophilic attack to the electrophilic carbon adjacent to the ketone group .
- Temperature Modulation: Lower temperatures (0–5°C) reduce side reactions, while gradual warming ensures complete conversion .
- Catalytic Additives: Use phase-transfer catalysts like tetrabutylammonium bromide to improve interfacial reactivity in biphasic systems .
Validation: Compare -NMR shifts of the thioether carbon (typically 40–45 ppm) with competing products to confirm regiochemistry .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- -NMR: Identify aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ ~3.8 ppm), and hydrobromide protonation effects (e.g., quinazolinone NH downfield shift) .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680–1720 cm) and thioether C–S bonds (~650–700 cm) .
- Mass Spectrometry: Use HRMS to verify the molecular ion ([M+H]) and hydrobromide adduct ([M+Br]) .
- X-ray Diffraction: Resolve ambiguities in stereochemistry or salt form (e.g., hydrobromide counterion positioning) .
Advanced: How to resolve discrepancies between elemental analysis and spectroscopic data?
Methodological Answer:
Contradictions may arise from hydrate formation or incomplete salt exchange.
- Thermogravimetric Analysis (TGA): Quantify water content or solvent residues affecting elemental ratios .
- Ion Chromatography: Confirm bromide content stoichiometry to validate salt purity .
- 2D NMR (e.g., HSQC): Assign proton-carbon correlations to rule out structural isomers that might skew elemental data .
Example: A 5% deviation in nitrogen content could indicate residual starting amine; repeat recrystallization with activated charcoal to remove impurities .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Desiccated Environment: Store at −20°C in amber vials under argon to prevent hydroscopic degradation and photolysis of the thioether moiety .
- pH Monitoring: For solutions, maintain pH > 5 to avoid acid-catalyzed hydrolysis of the quinazolinone ring. Use buffered solvents (e.g., phosphate buffer) for long-term stability studies .
Advanced: How to confirm the absence of tautomeric interconversion in the quinazolinone core?
Methodological Answer:
Tautomerism between 4(3H)-quinazolinone and 4-hydroxyquinazoline forms can complicate characterization.
- Variable Temperature NMR: Observe coalescence of signals at elevated temperatures (e.g., 80°C in DMSO-d) to detect dynamic equilibria .
- X-ray Crystallography: Resolve the lactam (C=O) configuration definitively, as tautomers lack the required planarity for crystallization .
- IR in Solid-State: Compare carbonyl stretches in KBr pellets (static) vs. solution (dynamic) to identify tautomer-sensitive shifts .
Advanced: What strategies mitigate byproduct formation during hydrobromide salt preparation?
Methodological Answer:
- Controlled Acid Addition: Add HBr gas or 48% aqueous HBr dropwise at 0°C to avoid exothermic decomposition .
- Counterion Exchange: Precipitate the hydrobromide salt in diethyl ether to exclude bromide-deficient polymorphs .
- Purity Assessment: Use ion-selective electrodes to verify bromide:compound stoichiometry (target 1:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
